molecular formula C9H7ClN2S B1418917 4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine CAS No. 1153298-12-4

4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine

Cat. No.: B1418917
CAS No.: 1153298-12-4
M. Wt: 210.68 g/mol
InChI Key: XGVCIWGLKOUHKW-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine is a heterocyclic compound consisting of a pyrimidine ring core substituted at positions 2 and 4 with a thiophene and a chlorine atom respectively, and a methyl group at position 6

Biochemical Analysis

Biochemical Properties

4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory effects on certain enzymes, such as kinases, which are crucial for cell signaling and regulation. The interaction between this compound and these enzymes often involves binding to the active site, leading to enzyme inhibition and subsequent modulation of biochemical pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect metabolic pathways by inhibiting key enzymes, resulting in altered metabolite levels and fluxes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation depending on the nature of the interaction. For example, the binding of this compound to kinases can result in the inhibition of phosphorylation events, thereby modulating downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound remains stable under certain conditions, but it may degrade over extended periods or under specific environmental factors. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including sustained enzyme inhibition and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of signaling pathways. At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain or alter its biological activity. These metabolic processes can influence the overall efficacy and safety profile of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its bioavailability and activity. For instance, binding to specific transporters may facilitate the uptake of this compound into target cells, while binding proteins may sequester the compound in certain cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, localization to the nucleus may enable this compound to interact with transcription factors and influence gene expression. Similarly, localization to the cytoplasm may facilitate interactions with cytosolic enzymes and signaling proteins.

Preparation Methods

The synthesis of 4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The thiophene ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Industry: The compound can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine can be compared with other similar compounds, such as:

    4-Chloro-2-methyl-6-(thiophen-3-yl)pyrimidine: This compound has a similar structure but with different substitution patterns, leading to variations in its chemical properties and applications.

    Other Thiophene-Substituted Pyrimidines:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-chloro-6-methyl-2-thiophen-3-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c1-6-4-8(10)12-9(11-6)7-2-3-13-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVCIWGLKOUHKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CSC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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